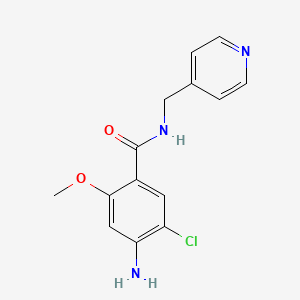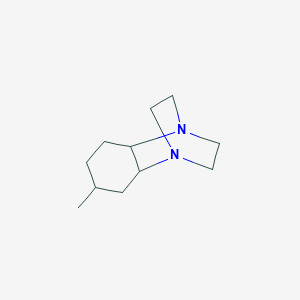
6-Methyloctahydro-1,4-ethanoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyloctahydro-1,4-ethanoquinoxaline is a chemical compound with the molecular formula C11H20N2 It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds This compound is known for its unique structure, which includes a fused bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloctahydro-1,4-ethanoquinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride, which leads to the formation of bicyclo[3.2.1]octane derivatives . This reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyloctahydro-1,4-ethanoquinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
6-Methyloctahydro-1,4-ethanoquinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyloctahydro-1,4-ethanoquinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Methyloctahydro-1,4-ethanoquinoxaline can be compared with other similar compounds, such as:
Bicyclo[3.2.1]octane: A structurally related compound with similar bicyclic features.
Diisoprenyl-cyclohexene/ane-type meroterpenoids: Compounds with similar bicyclic structures and biological activities.
Moxifloxacin Related Compound F: A quinolone derivative with a similar bicyclic structure and significant biological activity.
Properties
CAS No. |
306768-15-0 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-methyl-1,8-diazatricyclo[6.2.2.02,7]dodecane |
InChI |
InChI=1S/C11H20N2/c1-9-2-3-10-11(8-9)13-6-4-12(10)5-7-13/h9-11H,2-8H2,1H3 |
InChI Key |
JWAPEQMZRFCXDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)N3CCN2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazole-4-carbaldehyde](/img/structure/B12577879.png)
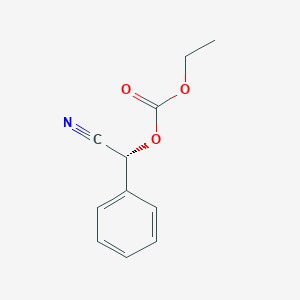
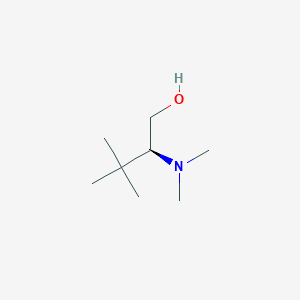
![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)

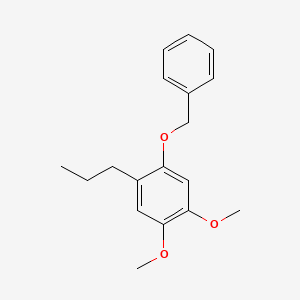
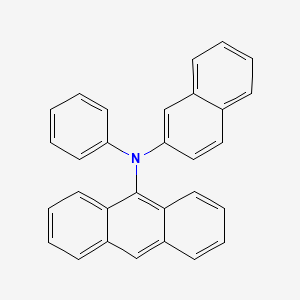
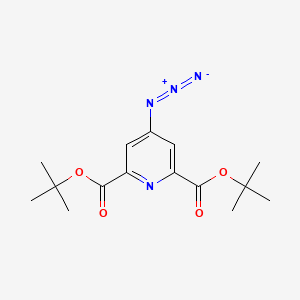
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)

![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
